![molecular formula C21H21F2NO3 B1325737 3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898762-37-3](/img/structure/B1325737.png)
3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
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Description
“3,4-Difluoro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone” is a chemical compound with the molecular formula C21H21F2NO3 . It is used in various biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzophenone core with a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl group attached to one of the phenyl rings . The compound also contains two fluorine atoms attached to the other phenyl ring .Scientific Research Applications
Antitubercular Drug Candidate
A compound structurally related to 3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone, known as BTZ043, has been identified as a promising antitubercular drug candidate. Structural studies of this compound, including X-ray and NMR measurements, have been conducted to understand its properties and potential as a treatment for tuberculosis (Richter et al., 2022).
Antiviral Activity
Another related compound, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, has demonstrated strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the versatility of the spirothiazolidinone scaffold, which is structurally similar to 3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone, in developing new classes of antiviral molecules (Apaydın et al., 2020).
Growth-Regulating Activity
Compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure, similar to the subject compound, have been synthesized and shown to exhibit growth-regulating activity. This is significant in agricultural and botanical research for the development of new growth regulators (Sharifkanov et al., 2001).
Azo Dye Removal
A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been used to create a calix[4]arene-based copolymer for the efficient removal of carcinogenic azo dyes from water. This demonstrates the compound's potential application in environmental remediation and water treatment technologies (Akceylan et al., 2009).
Nematicidal Activity
Related spiro compounds have been synthesized and evaluated for their nematicidal activities, showing potential in pest control and agricultural applications. This research contributes to the development of new agents for controlling nematodes in crops (Srinivas et al., 2008).
Tumor Imaging Agent
A fluorine-containing 1,4-dioxa-8-azaspiro[4.5]decane derivative has been synthesized and evaluated as a potent tumor imaging agent. Its specific binding to σ1 receptors indicates its potential application in positron emission tomography (PET) imaging for cancer diagnosis (Xie et al., 2015).
Antibacterial Activity
Compounds related to 3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone have shown notable antibacterial activity. This opens avenues for developing new antibacterial agents and exploring their potential in treating bacterial infections (Natarajan et al., 2021).
properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFAWFHTJXZYFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643337 |
Source
|
Record name | (3,4-Difluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | |
CAS RN |
898762-37-3 |
Source
|
Record name | (3,4-Difluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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